An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,3-Bis(4-aminophenyl)adamantane
An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,3-Bis(4-aminophenyl)adamantane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Bis(4-aminophenyl)adamantane is a rigid, diamine-functionalized diamondoid molecule with significant potential in materials science and medicinal chemistry. Its unique structural characteristics, defined by the bulky, cage-like adamantane core, impart a high degree of thermal stability and a predictable three-dimensional geometry. This guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of 1,3-Bis(4-aminophenyl)adamantane, based on available spectroscopic and computational data. It also explores potential applications in drug development by examining the known mechanisms of action of related adamantane derivatives. Detailed experimental protocols for its synthesis and characterization are also presented.
Molecular Structure and Physicochemical Properties
1,3-Bis(4-aminophenyl)adamantane possesses a chemical formula of C₂₂H₂₆N₂ and a molecular weight of approximately 318.46 g/mol .[1][2] The core of the molecule is a highly rigid and sterically demanding adamantane cage, which consists of three fused cyclohexane rings in chair conformations.[3] This rigid structure is a key determinant of the molecule's overall shape and properties.
The two 4-aminophenyl substituents are attached to the tertiary carbons at positions 1 and 3 of the adamantane cage. This substitution pattern results in a C₂-symmetric molecule. At room temperature, 1,3-Bis(4-aminophenyl)adamantane exists as a solid, colorless crystal with a high melting point and notable thermal stability.[4] It is insoluble in water but shows solubility in some organic solvents, such as methylene chloride and benzene.[4]
Table 1: Physicochemical Properties of 1,3-Bis(4-aminophenyl)adamantane
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆N₂ | [1][2] |
| Molecular Weight | 318.46 g/mol | [1][2] |
| Physical State | Solid, colorless crystal | [4] |
| Melting Point | High (specific value not reported) | [4] |
| Solubility | Insoluble in water; soluble in methylene chloride, benzene | [4] |
Conformational Analysis
Due to the rigid nature of the adamantane core, the conformational flexibility of 1,3-Bis(4-aminophenyl)adamantane is limited to the rotation of the two aminophenyl groups around the C(adamantane)-C(phenyl) bonds. The bulky adamantane cage forces the two phenyl rings to adopt a specific spatial orientation relative to each other.
While specific crystallographic data for 1,3-Bis(4-aminophenyl)adamantane is not publicly available, computational modeling and the analysis of related 1,3-disubstituted adamantane structures suggest that the phenyl groups are likely to be oriented in a way that minimizes steric hindrance. This would involve a staggered conformation where the planes of the phenyl rings are not perfectly parallel but are angled with respect to each other. The amino groups at the para positions of the phenyl rings are expected to be available for chemical reactions and intermolecular interactions.
Synthesis and Characterization
Synthesis Protocol
A common method for the synthesis of 1,3-Bis(4-aminophenyl)adamantane involves a two-step process starting from 1,3-dibromoadamantane.[5]
Step 1: Alkylation of Aniline
1,3-dibromoadamantane is reacted with aniline in the presence of a Lewis acid catalyst, such as aluminum trichloride. This reaction proceeds via a Friedel-Crafts alkylation mechanism where the adamantyl carbocation is generated and subsequently attacks the electron-rich aniline ring, primarily at the para position due to steric hindrance.
Step 2: Work-up and Purification
The reaction mixture is then quenched with water and neutralized. The crude product is extracted with an organic solvent, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization or column chromatography to yield 1,3-Bis(4-aminophenyl)adamantane.
A visual representation of the general synthesis workflow is provided below.
Caption: General synthesis workflow for 1,3-Bis(4-aminophenyl)adamantane.
Characterization Methods
The structure and purity of synthesized 1,3-Bis(4-aminophenyl)adamantane are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the adamantane cage and the aminophenyl groups, and to verify their connectivity. The rigid adamantane core gives rise to characteristic signals in the aliphatic region of the spectra.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H stretches of the amino groups and the C-H stretches of the aromatic and adamantane moieties.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.
Potential Applications in Drug Development
The adamantane cage is a well-established pharmacophore in medicinal chemistry, known to enhance the lipophilicity and metabolic stability of drug candidates.[3] While specific biological targets for 1,3-Bis(4-aminophenyl)adamantane have not been extensively reported, the structural motif suggests potential for interaction with various biological systems. The biological activity of adamantane derivatives is often attributed to their ability to interact with specific protein targets.
Potential Mechanisms of Action
Based on the known activities of other adamantane derivatives, several potential mechanisms of action can be postulated for 1,3-Bis(4-aminophenyl)adamantane.
-
Ion Channel Modulation: Amantadine, a simple 1-aminoadamantane, is known to block the M2 proton channel of the influenza A virus.[6][7] The rigid adamantane cage of 1,3-Bis(4-aminophenyl)adamantane could potentially interact with and block other viral or cellular ion channels.
-
Enzyme Inhibition: Adamantane derivatives have been explored as inhibitors for various enzymes. For instance, some have shown inhibitory activity against soluble epoxide hydrolase and dipeptidyl peptidase IV.[8][9] The two aminophenyl groups of 1,3-Bis(4-aminophenyl)adamantane could serve as anchor points for binding to the active site of specific enzymes.
-
Receptor Antagonism: Memantine, another adamantane derivative, acts as an antagonist of the NMDA receptor.[6] The bulky and lipophilic nature of 1,3-Bis(4-aminophenyl)adamantane could facilitate its interaction with the hydrophobic pockets of various receptors.
The following diagram illustrates these potential, generalized mechanisms of action for adamantane derivatives.
References
- 1. 1,3-Bis(4-aminophenyl)adamantane | C22H26N2 | CID 399967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. unige.org [unige.org]
- 7. Development of adamantane scaffold containing 1,3,4-thiadiazole derivatives: Design, synthesis, anti-proliferative activity and molecular docking study targeting EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
